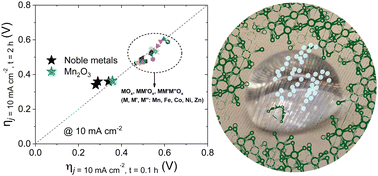A survey of Earth-abundant metal oxides as oxygen evolution electrocatalysts in acidic media (pH < 1)†
EES Catalysis Pub Date: 2023-08-02 DOI: 10.1039/D3EY00101F
Abstract
Electrolytic hydrogen appears as one of the most promising options to store renewable energy. In this water splitting process, the sluggish kinetics of the 4-electron oxygen evolution reaction (OER) with its high overpotentials have been widely regarded as the bottleneck to facilitate a fast, energy-efficient process. In alkaline media, numerous earth-abundant metal oxides are efficient OER catalysts, stabilized by the high concentration of hydroxide anions in the electrolyte. However, under acidic conditions, where the hydrogen evolution reaction (HER) is technologically preferred, only noble metal-based oxides (RuO2 and IrO2) are suitable OER catalysts, putting into question the scalability to wide-spread applications due to their scarcity and high cost. Most earth abundant metal oxides dissolve at high proton concentrations. A promising strategy to avoid this drawback consists of incorporating these catalysts into partially hydrophobic composite electrodes. Following this strategy, we have been able to conduct an extensive survey of the activity and stability of mono-, bi- and trimetallic earth-abundant transition metal oxides during the electrocatalytic OER under strongly acidic conditions. Our results confirm the general validity of the strategy by using a hydrophobic electrode to confer high stability to common metal oxides under these harsh conditions. Among all OER catalysts investigated, we found that simple manganese oxides appeared as the most active also exhibiting high, long-term stability. In particular, the stability of Mn2O3 oxide in the OER in acidic media was well confirmed by post-electrolysis characterization data.


Recommended Literature
- [1] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [2] Sterols in human milk during lactation: bioaccessibility and estimated intakes†
- [3] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters
- [4] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [5] Back cover
- [6] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [7] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [8] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [9] Front cover
- [10] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
Journal Name:EES Catalysis
Research Products
-
CAS no.: 131633-88-0









